Cas no 1807262-74-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate)
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate
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- Inchi: 1S/C13H11BrF3NO3/c1-2-20-12(19)5-8-3-4-11(21-13(15,16)17)10(7-18)9(8)6-14/h3-4H,2,5-6H2,1H3
- InChI Key: LIAVIAYYIOUZAX-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=C(C=CC=1CC(=O)OCC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 407
- XLogP3: 3.5
- Topological Polar Surface Area: 59.3
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020607-1g |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate |
1807262-74-3 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate (CAS No. 1807262-74-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate, identified by its CAS number 1807262-74-3, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of novel therapeutic agents. The presence of multiple functional groups, including a bromomethyl moiety, a cyano group, and a trifluoromethoxy substituent, makes it a versatile building block for synthetic chemists.
The bromomethyl group in Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate serves as a reactive handle for further functionalization. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex organic molecules. The cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Additionally, the trifluoromethoxy group contributes to the lipophilicity of the compound, making it suitable for membrane-permeable drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The trifluoromethoxy group, in particular, has been shown to improve metabolic stability and binding affinity towards biological targets. In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated that incorporating trifluoromethoxy groups into phenylacetate derivatives significantly enhanced their efficacy as kinase inhibitors. This finding underscores the potential of Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate as a key intermediate in the synthesis of next-generation therapeutics.
The cyano group in Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate also plays a crucial role in its synthetic utility. It can be readily converted into other functional groups, such as carboxylic acids or amides, through various chemical transformations. These modifications are essential for tailoring the properties of the final drug candidates to meet specific pharmacological requirements. For instance, carboxylic acid derivatives are often used as prodrugs or are incorporated into peptidomimetics to enhance bioavailability and target specificity.
In addition to its synthetic versatility, Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate has been explored in the development of agrochemicals and specialty chemicals. Its unique structural features make it an attractive candidate for designing novel compounds with enhanced biological activity. A recent study published in the Journal of Agricultural and Food Chemistry reported on the use of this compound in synthesizing bioactive molecules with potential applications in crop protection and pest management.
The pharmaceutical industry has also shown interest in Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate due to its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop inhibitors targeting various disease-related pathways. For example, studies have indicated that derivatives of this compound exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammation. These findings highlight the compound's significance as a starting point for generating novel therapeutic agents.
The synthesis of Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations are employed to construct the desired molecular architecture efficiently. The use of these cutting-edge methods not only ensures high yields but also minimizes side reactions, making the process environmentally sustainable.
The growing demand for fluorinated pharmaceuticals has further driven research intoEthyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate. Fluoroaromatic compounds are known for their improved pharmacokinetic properties and increased bioavailability. The trifluoromethoxy group imparts these desirable characteristics to drug candidates derived from this intermediate. As a result, Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate continues to be a subject of intense investigation among medicinal chemists seeking innovative solutions for complex therapeutic challenges.
In conclusion, Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethoxy)phenylacetate (CAS No. 1807262-74-3) is a multifaceted compound with significant applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for chemists developing novel drug candidates across various therapeutic areas. As research progresses, this intermediate is expected to play an even greater role in advancing modern medicine and addressing unmet clinical needs.
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